molecular formula C10H5BrF4N2S B14759609 5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine

5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14759609
M. Wt: 341.12 g/mol
InChI Key: UBLKBZGOCQGEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a bromine, fluorine, and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H5BrF4N2S

Molecular Weight

341.12 g/mol

IUPAC Name

5-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H5BrF4N2S/c11-5-2-1-4(10(13,14)15)7(8(5)12)6-3-17-9(16)18-6/h1-3H,(H2,16,17)

InChI Key

UBLKBZGOCQGEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C2=CN=C(S2)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.